

# QCA570 chemical structure and properties

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An In-Depth Technical Guide to **QCA570**: A Potent BET-Degrading PROTAC For Researchers, Scientists, and Drug Development Professionals

#### Introduction

QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are critical epigenetic "readers" that regulate the transcription of key oncogenes, such as c-Myc, making them prime therapeutic targets in oncology[2][3]. Developed through a structure-guided design process, QCA570 has demonstrated remarkable potency, inducing BET protein degradation at picomolar concentrations in cancer cell lines and achieving complete, durable tumor regression in preclinical xenograft models[1][2]. This document provides a comprehensive technical overview of QCA570's chemical structure, properties, mechanism of action, and key experimental protocols.

# **Chemical Structure and Physicochemical Properties**

**QCA570** is a heterobifunctional molecule composed of a ligand for the BET bromodomains, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4][5]. This design allows it to recruit BET proteins to the cellular degradation machinery.



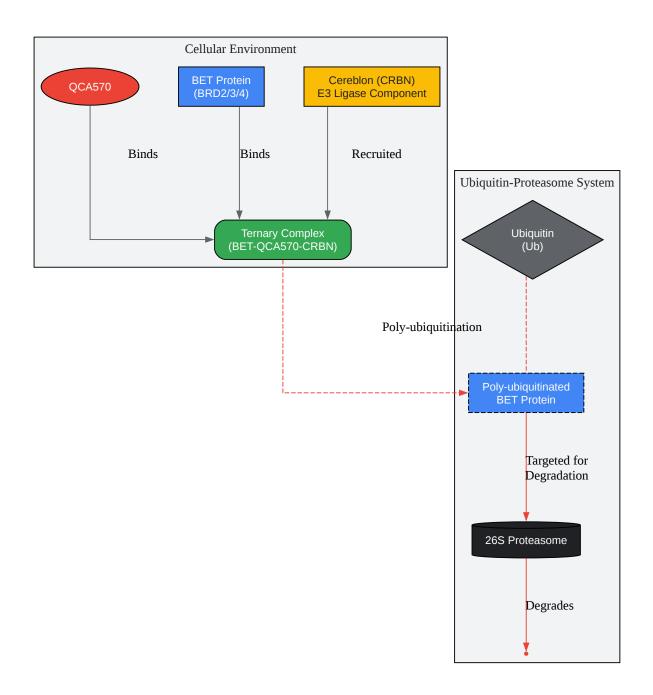
Property	Value	Reference
IUPAC Name	3-(4-(5-(4-((3-Benzyl-9-methyl-4H,6H-thieno[2,3-e][1][4][6]-triazolo[3,4-c][1][6]oxazepin-2-yl)ethynyl)-1H-pyrazol-1-yl)pent-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione	[1]
CAS Number	2207569-08-0	[1][2]
Chemical Formula	C39H33N7O4S	[1][2]
Molecular Weight	695.80 g/mol	[1]
Exact Mass	695.2315	[1]
Appearance	Solid	[1]
Purity	>99% (as reported by vendors)	[5]
Solubility	Soluble in DMSO	[1]

# Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, **QCA570**'s mechanism of action is not to inhibit its target protein, but to induce its degradation[2]. The process involves the formation of a ternary complex between the target BET protein, **QCA570**, and the E3 ubiquitin ligase Cereblon (CRBN)[4]. This proximity induces the ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This catalytic process allows a single molecule of **QCA570** to trigger the degradation of multiple BET protein molecules.

The degradation of BET proteins by **QCA570** is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E1 neddylation inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases, completely abolishes **QCA570**-induced BET protein degradation[1][4].





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**Caption:** Mechanism of **QCA570**-mediated BET protein degradation.



# **Pharmacological Properties**

**QCA570** demonstrates potent biological activity across a range of cancer cell lines, particularly those of hematological and solid tumor origin.

#### In Vitro Cell Growth Inhibition

**QCA570** inhibits the growth of various cancer cell lines with exceptional potency, showing IC<sub>50</sub> values in the picomolar to low nanomolar range.

Cell Line	Cancer Type	IC50 Value	Reference
MV4;11	Acute Myeloid Leukemia	8.3 pM	[1][7]
MOLM-13	Acute Myeloid Leukemia	62 pM	[1][7]
RS4;11	Acute Lymphoblastic Leukemia	32 pM	[1][7]
5637	Bladder Cancer	2.6 nM	[6]
J82	Bladder Cancer	10.8 nM	[6]
H1975	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]
H157	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]
Calu-1	Non-Small Cell Lung Cancer	~0.3 - 100 nM (range across 10 lines)	[3]

## In Vitro BET Protein Degradation

**QCA570** induces rapid and profound degradation of BET proteins in a dose-dependent manner.



Cell Line	Cancer Type	DC50 (BRD4)	Time to Max Degradation	Reference
Bladder Cancer Lines	Bladder Cancer	~1 nM	1-3 hours	[4]
RS4;11	Acute Lymphoblastic Leukemia	Effective at 10 pM	3 hours	[1]
MV4;11	Acute Myeloid Leukemia	Effective at 30- 100 pM	3 hours	[1]
NSCLC Lines	Non-Small Cell Lung Cancer	Effective at 1 nM	< 3 hours	[3]

## **In Vivo Efficacy**

In preclinical mouse xenograft models of acute leukemia (RS4;11), **QCA570** administered intravenously demonstrated the ability to achieve complete and lasting tumor regression at well-tolerated doses[1][2]. Pharmacodynamic analyses in these models confirmed that a single dose of **QCA570** (1 or 5 mg/kg) resulted in a dramatic reduction of BRD2, BRD3, and BRD4 protein levels in tumor tissue within hours of administration[1].

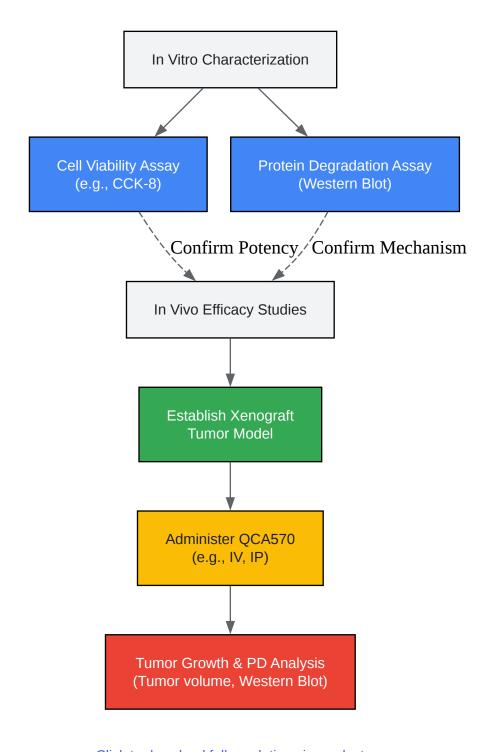
# **Key Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **QCA570**.

#### **General Experimental Workflow**

The evaluation of a PROTAC like **QCA570** typically follows a workflow that begins with in vitro characterization of its effects on cell viability and target protein levels, followed by in vivo validation of its anti-tumor efficacy and pharmacodynamic effects.





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**Caption:** A typical experimental workflow for evaluating **QCA570**.

## **Cell Viability Assay (CCK-8 Method)**

This protocol is used to determine the IC<sub>50</sub> value of **QCA570** by measuring its effect on cell proliferation and viability.



- Cell Seeding: Seed cancer cells (e.g., 5637, T24, EJ-1 at 3,000 cells/well; J82, UMUC-3 at 5,000 cells/well) into 96-well plates and allow them to adhere overnight[4][6].
- Compound Treatment: Prepare serial dilutions of QCA570 in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a DMSO-only vehicle control.
- Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>[1][4][6].
- CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well[4]
  [6].
- Final Incubation: Incubate the plates for an additional 2 hours at 37°C[4][6].
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[4][6].
- Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC<sub>50</sub> value.

#### **Western Blotting for BET Protein Degradation**

This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with **QCA570**.

- Cell Treatment: Plate cells and treat with various concentrations of **QCA570** (e.g., 1 pM to 100 nM) for a specific duration (e.g., 3, 9, or 24 hours)[1][4]. Include a DMSO vehicle control.
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-Actin)[4].
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system[4].
- Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to determine the relative protein levels.

## **Xenograft Tumor Model Protocol**

This protocol outlines the in vivo evaluation of **QCA570**'s anti-tumor activity. All animal experiments must be conducted under an approved institutional protocol[1][2].

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> RS4;11 cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice) [1][2].
- Tumor Growth: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
- Randomization and Treatment: When tumors reach a specified average size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups[1][2].
- Drug Administration: Administer **QCA570** via a specified route (e.g., intravenous injection) at the desired dose and schedule. The vehicle control group receives the formulation solution without the active compound.



- Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
- Pharmacodynamic (PD) Analysis: For PD studies, administer a single dose of QCA570. At specified time points (e.g., 1, 6, 24 hours post-dose), euthanize a subset of mice and harvest the tumors[1]. Process the tumor tissue for Western blot analysis as described above to confirm in vivo target degradation.

#### Conclusion

**QCA570** is a landmark BET degrader, distinguished by its picomolar potency and profound in vivo efficacy. Its mechanism of hijacking the cell's own ubiquitin-proteasome system offers a powerful strategy for eliminating disease-driving proteins. The data and protocols summarized in this guide underscore its significance as a valuable tool for cancer research and a promising candidate for further therapeutic development.

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